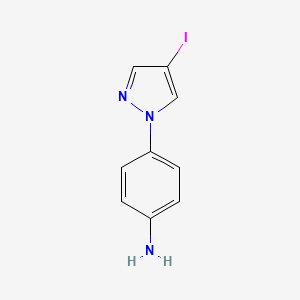

4-(4-iodo-1H-pyrazol-1-yl)aniline

Description

Properties

Molecular Formula |

C9H8IN3 |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

4-(4-iodopyrazol-1-yl)aniline |

InChI |

InChI=1S/C9H8IN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 |

InChI Key |

NEOZEBDRFFJUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C=N2)I |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 4 Iodo 1h Pyrazol 1 Yl Aniline and Its Advanced Precursors

Historical and Contemporary Approaches to Iodo-Pyrazole Synthesis

The introduction of an iodine atom onto the pyrazole (B372694) ring is a critical step in synthesizing the target compound. Historically and in current practice, direct electrophilic iodination is the most common approach. nih.gov These methods typically involve using molecular iodine (I₂) in the presence of an oxidizing agent. nih.govtandfonline.com Common inorganic salts such as sodium iodide (NaI) and potassium iodide-potassium iodate (B108269) (KI–KIO₃) have been employed, alongside organic iodine sources like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.gov The electrophilic substitution in the pyrazole ring generally occurs preferentially at the 4-position, which is the most electron-rich and sterically accessible site. nih.govmdpi.com

A significant challenge in pyrazole synthesis is controlling regioselectivity, as reactions of asymmetrical 1,3-dicarbonyl compounds with hydrazines can produce a mixture of regioisomers. mdpi.com Modern approaches often seek to overcome these limitations through innovative catalytic systems and reaction conditions that offer higher yields and selectivity. mdpi.comorganic-chemistry.org

Electrosynthesis and Green Chemistry Approaches for Iodo-Pyrazoles

In response to the growing demand for environmentally benign synthetic processes, green chemistry principles have been applied to iodo-pyrazole synthesis. rsc.org Organic electrosynthesis is a particularly promising green methodology as it can replace toxic or hazardous reagents and reduce energy consumption. rsc.orgmdpi.com

The electrosynthesis of 4-iodo-substituted pyrazoles has been successfully achieved through the iodination of pyrazole precursors on a platinum anode in aqueous solutions of potassium iodide (KI). researchgate.net This process, conducted via diaphragm galvanostatic electrolysis, generates the iodinating agent in situ. The efficiency of this electrochemical iodination is dependent on the electronic properties of substituents on the pyrazole ring; electron-donating groups enhance the reaction, while electron-withdrawing groups decrease the yield. researchgate.net For instance, 3,5-dimethylpyrazole (B48361) can be iodinated with a high yield of 86%, whereas 3-nitropyrazole gives only a 2% yield. researchgate.net

Another green approach involves using hydrogen peroxide (H₂O₂) as a clean oxidant with molecular iodine in water, which generates water as the sole byproduct. researchgate.net This method avoids the use of harsh or toxic reagents commonly found in traditional methods. mdpi.comresearchgate.net

| Precursor | Method | Reagents | Yield (%) | Reference |

| Pyrazole | Electrosynthesis | KI (aq), Pt-anode | 57-60 | researchgate.net |

| 3,5-Dimethylpyrazole | Electrosynthesis | KI (aq), Pt-anode | 86 | researchgate.net |

| 1,3-Dimethylpyrazole | Electrosynthesis | KI (aq), Pt-anode | 35 | researchgate.net |

| Pyrazole-3(5)-carboxylic acid | Electrosynthesis | KI (aq), Pt-anode | 30 | researchgate.net |

| Pyrazole | Green Oxidation | I₂, H₂O₂ (in water) | N/A | researchgate.net |

Transition-Metal Mediated Iodination Strategies for Pyrazole Scaffolds

Transition-metal catalysis has revolutionized organic synthesis, and its application to the C-H functionalization of heterocycles like pyrazole is an area of intense research. nih.gov While direct transition-metal-catalyzed iodination is less common than arylation or amination, these metals play a crucial role in many synthetic routes. nih.govmdpi.com For instance, copper iodide (CuI) has been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones to furnish pyrazoles, a process that can be adapted for iodo-pyrazole synthesis. metu.edu.tr

More broadly, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are standard methods for modifying iodo-pyrazoles after their initial synthesis, demonstrating the importance of the C-I bond as a synthetic handle. nih.govresearchgate.net Silver-catalyzed reactions have also been employed in the synthesis of complex pyrazole derivatives, highlighting the diverse roles metals can play in this chemistry. mdpi.com

Regioselective Iodination Techniques for Pyrazole Derivatives

Controlling the position of iodination is paramount for the synthesis of specific isomers like 4-(4-iodo-1H-pyrazol-1-yl)aniline. The inherent electronic properties of the pyrazole ring favor electrophilic attack at the C-4 position. nih.gov Several methods have been developed to exploit this preference and achieve high regioselectivity.

One highly effective technique involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant in combination with molecular iodine (I₂). This system provides C-4-iodinated pyrazoles in a highly regioselective manner. nih.govresearchgate.netresearchgate.net Another method utilizes N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) to achieve the same C-4 functionalization. nih.gov In contrast, to obtain the isomeric 5-iodo derivatives, a different strategy is required, typically involving treatment with n-butyllithium (n-BuLi) to form a lithium pyrazolide, which is then trapped with iodine. nih.govresearchgate.net

The choice of iodinating agent and reaction conditions is critical. A combination of iodobenzene (B50100) diacetate (IBD) and molecular iodine has been shown to be a mild and efficient system for the iodination of pyrazoles, yielding 4-iodopyrazoles in high yields at room temperature. tandfonline.com

| Pyrazole Derivative | Iodination Reagent | Conditions | Position of Iodination | Yield (%) | Reference |

| 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | MeCN, rt | 4 | High | nih.gov |

| 1-Aryl-3-CF₃-pyrazole | n-BuLi then I₂ | THF, -78°C to rt | 5 | High | nih.gov |

| 1-Phenylpyrazole | I₂ / PhI(OAc)₂ | CH₂Cl₂, rt | 4 | 92 | tandfonline.com |

| Pyrazole | NIS / TFA | Glacial Acetic Acid, 80°C | 4 | N/A | nih.gov |

Advanced Synthesis of Aniline (B41778) Derivatives: Formation of the N-Phenyl Pyrazole Linkage

The formation of the C-N bond between the pyrazole nitrogen and the aniline phenyl ring is the second key transformation in the synthesis of this compound. This can be achieved either by starting with a substituted hydrazine (B178648) that already contains the aniline moiety (or a precursor) or by N-arylation of the pre-formed iodo-pyrazole. nih.govnih.gov

One common strategy involves the condensation of a 1,3-dicarbonyl compound with a substituted phenylhydrazine. mdpi.com For the target molecule, this would involve reacting a suitable precursor with 4-aminophenylhydrazine or a protected version. Alternatively, a pre-formed 4-iodopyrazole (B32481) can be coupled with an aniline derivative using modern cross-coupling reactions. nih.gov

Novel Amination and Arylation Reactions for C-N Bond Formation in Anilines

The construction of the C(aryl)-N bond is fundamental to the synthesis of a vast array of pharmaceuticals and materials. Modern organic chemistry offers several powerful methods for this transformation. The Buchwald-Hartwig and Ullmann reactions are prominent name reactions for N-arylation. organic-chemistry.orgorganic-chemistry.org

Recent advances have focused on developing more general and practical catalytic systems. For instance, a general method for the amination of aryl chlorides using a copper iodide (CuI) catalyst with bisaryl oxalic diamides as ligands proceeds with aqueous or gaseous ammonia, showcasing the potential for creating primary aryl amines under practical conditions. organic-chemistry.org Iron-catalyzed N-arylation has also emerged as a cost-effective and environmentally friendly alternative, with systems like Fe₂O₃ and L-proline effectively promoting the coupling of aryl halides with various amines. acs.org In some cases, direct C-H amination, which converts a C-H bond directly to a C-N bond, represents the most atom-economical approach, though it remains a significant challenge. kaist.ac.kr

Palladium/Sulfur, Oxygen-Ligand Catalysis in Aniline Derivatization

Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing C-N bonds. nih.gov The success of these reactions often hinges on the ancillary ligand coordinated to the palladium center, which modulates the catalyst's reactivity and stability. acs.org Ligands containing sulfur and oxygen donor atoms have been explored for this purpose.

A combination of a palladium catalyst with an N-heterocyclic carbene (NHC) ligand and potassium hexamethyldisilazide enables the amination of aryl sulfides with anilines, demonstrating a successful Pd-catalyzed C-N coupling involving a sulfur-containing substrate. nih.gov The design of well-defined Pd(II) precatalysts, such as [(NHC)PdCl₂(aniline)] complexes, has simplified reaction protocols and improved catalytic activity. nih.gov In these complexes, the aniline itself acts as a weakly coordinating ligand that stabilizes the metal center before the catalytic cycle begins. nih.gov

The development of ligands is an ongoing effort to overcome challenges like positional selectivity and functional group tolerance. acs.org Palladium complexes incorporating indolyl-based ligands with nitrogen and oxygen donor atoms have been synthesized and shown to be active catalysts in related cross-coupling reactions, indicating the potential of such systems in the N-arylation of pyrazoles with anilines. mdpi.com

Multi-Step Synthesis of this compound: Route Efficiency and Scalability Considerations

The construction of this compound is typically achieved through a multi-step synthetic sequence. The efficiency and scalability of this route are paramount for its practical application. Key transformations in this synthesis involve the formation of the pyrazole-aniline linkage and the subsequent introduction of the iodine atom onto the pyrazole ring.

Nucleophilic Aromatic Substitution Pathways for Pyrazole-Aniline Linkages

A common and effective method for forging the bond between the pyrazole and aniline moieties is through a nucleophilic aromatic substitution (SNA r) reaction. This typically involves the reaction of a pyrazole nucleophile with an activated aryl halide. A representative pathway commences with the reaction of 1H-pyrazole with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the benzene (B151609) ring activates the fluorine atom for displacement by the pyrazole nitrogen.

This reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base to deprotonate the pyrazole, thereby enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction temperature can vary, but elevated temperatures are often employed to drive the reaction to completion. The resulting intermediate is 1-(4-nitrophenyl)-1H-pyrazole.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

| 1-fluoro-4-nitrobenzene | 1H-pyrazole | K₂CO₃ | DMF | 100-150 |

| 1-fluoro-4-nitrobenzene | 4-iodo-1H-pyrazole | NaH | DMSO | 80-120 |

This table presents typical conditions and is not exhaustive of all possible variations.

Sequential Hydrogenation and Iodination for Complex Intermediate Formation

Following the successful synthesis of 1-(4-nitrophenyl)-1H-pyrazole, the next critical step is the reduction of the nitro group to an amine, yielding 4-(1H-pyrazol-1-yl)aniline. Catalytic hydrogenation is the most widely employed method for this transformation due to its high efficiency and clean reaction profile.

The reaction is typically performed under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are commonly used. The reaction is generally carried out at room temperature and atmospheric or slightly elevated pressure. This method provides a high yield of the desired aniline with minimal side products.

The final step to obtain the target compound, this compound, is the regioselective iodination of the pyrazole ring. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. nih.gov A variety of iodinating agents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

Table 2: Typical Conditions for Hydrogenation and Iodination

| Substrate | Reagents | Catalyst/Solvent | Key Transformation |

| 1-(4-nitrophenyl)-1H-pyrazole | H₂ | Pd/C, Ethanol | Nitro reduction |

| 4-(1H-pyrazol-1-yl)aniline | N-Iodosuccinimide | Acetonitrile | C4-Iodination |

| 4-(1H-pyrazol-1-yl)aniline | I₂ / Oxidizing Agent | Dichloromethane | C4-Iodination |

This table illustrates common methodologies for the respective transformations.

Derivatization Strategies from this compound

The presence of three distinct functional handles—the iodo group on the pyrazole, the amino group on the aniline, and the N-H of the pyrazole (if unprotected)—makes this compound a versatile scaffold for the synthesis of a diverse range of derivatives.

Functionalization at the Iodo-Position (e.g., Cross-Coupling Reactions for Further Complexity)

The carbon-iodine bond at the C4 position of the pyrazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the iodo-pyrazole and a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base, often an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPEA). wikipedia.orgpearson.com This method is invaluable for synthesizing pyrazole-containing alkynes, which are versatile intermediates for further transformations.

Suzuki Coupling: The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between the iodo-pyrazole and a boronic acid or its ester derivative. nih.govudel.edu This reaction is also catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base such as potassium carbonate or sodium carbonate. The Suzuki coupling is known for its high functional group tolerance and is widely used to create biaryl structures or to introduce alkyl or vinyl groups.

Table 3: Exemplary Cross-Coupling Reactions at the Iodo-Position

| Reaction Type | Coupling Partner | Catalyst System | Base |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine |

| Suzuki | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine |

This table provides illustrative examples of common cross-coupling reactions.

Modifications of the Aniline Moiety for Structure-Activity Relationship Studies

The primary amino group of the aniline moiety offers a convenient point for modification, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Sulfonylation: Reaction of the aniline with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov Sulfonamides are a common functional group in many therapeutic agents and can significantly impact the electronic and steric properties of the molecule.

Table 4: Representative Modifications of the Aniline Moiety

| Reaction Type | Reagent | Base | Product |

| Acylation | Acetyl chloride | Pyridine | N-(4-(4-iodo-1H-pyrazol-1-yl)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Triethylamine | N-(4-(4-iodo-1H-pyrazol-1-yl)phenyl)benzenesulfonamide |

This table showcases common derivatization reactions of the aniline group.

Exploitation of the Pyrazole N-H for Further Functionalization

For derivatives where the second nitrogen of the pyrazole ring is unsubstituted (an N-H pyrazole), this site can be a target for further functionalization, most commonly through N-alkylation.

Mechanistic Investigations of Chemical Transformations Involving 4 4 Iodo 1h Pyrazol 1 Yl Aniline

Reaction Mechanism Elucidation in Key Synthetic Steps (e.g., Iodination, N-Arylation)

The formation of 4-(4-iodo-1H-pyrazol-1-yl)aniline is not a single-step process but a sequence of reactions, each with its own mechanistic pathway. The two principal steps are the introduction of an iodine atom onto the pyrazole (B372694) ring and the formation of a nitrogen-carbon bond between the pyrazole and aniline (B41778) rings.

Iodination of the Pyrazole Ring: The iodination of pyrazole occurs at the C4 position due to the electronic properties of the heterocyclic ring. The mechanism is a classic electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles.

Generation of the Electrophile: The reaction requires an iodinating agent that can provide an electrophilic iodine source (I+). While molecular iodine (I₂) itself is not a potent electrophile, its reactivity is significantly enhanced in the presence of an oxidizing agent or a Lewis acid. researchgate.net Common methods include the use of iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) or the use of iodine monochloride (ICl). researchgate.netorganic-chemistry.org A system using potassium iodate (B108269) (KIO₃) and a diphenyl diselenide catalyst under acidic conditions has also been reported to generate the necessary electrophile for the iodination of pyrazole rings. nih.gov

Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic iodine species. This attack preferentially happens at the C4 position, which has the highest electron density, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A base present in the reaction mixture abstracts a proton from the C4 position of the sigma complex. This step restores the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole (B32481) product. organic-chemistry.org

N-Arylation Reaction: The N-arylation step connects the pyrazole nitrogen to the aniline phenyl ring. This is typically achieved via a copper-catalyzed Ullmann condensation or a related cross-coupling reaction. researchgate.netacs.org The general mechanism for a copper-catalyzed N-arylation of pyrazole with an aryl halide (like 4-iodoaniline) is believed to proceed through a catalytic cycle:

Formation of Copper-Amide Complex: The pyrazole starting material reacts with a copper(I) salt in the presence of a base to form a copper-pyrazolide intermediate. The base is crucial for deprotonating the pyrazole N-H. acs.org

Oxidative Addition: The aryl halide (e.g., 4-iodoaniline (B139537) or a precursor like 1-bromo-4-nitrobenzene) undergoes oxidative addition to the copper(I) complex. This step forms a transient copper(III) intermediate.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) species. This step releases the N-arylpyrazole product, this compound, and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Role of Catalysts and Reaction Conditions in Directing Selectivity and Yield

The choice of catalyst and the specific reaction conditions are paramount in controlling the efficiency (yield) and regioselectivity of the synthesis.

Catalysts: Copper is the most common catalyst for the N-arylation of pyrazoles. acs.org Various forms of copper, such as copper(I) iodide (CuI), copper(II) acetate (B1210297) (Cu(OAc)₂), and copper(I) oxide (Cu₂O), have been effectively used. researchgate.netacs.orgresearchgate.net The catalyst's role is to facilitate the coupling by bringing the two reactants (the pyrazole and the aryl group) together in its coordination sphere. researchgate.net In some advanced methods, ligands are used to modulate the reactivity and selectivity of the copper catalyst. For instance, diamine ligands can accelerate the reaction and allow it to proceed under milder conditions. acs.org The choice of ligand can be so influential that it can completely switch the site of arylation (N1 vs. N2) on unsymmetrical pyrazoles. nih.govsciety.org

For the iodination step, while often not strictly catalytic, promoters or co-reagents are essential. Oxidizing agents like ceric ammonium nitrate (CAN) or acidic conditions with KIO₃ are used to generate the active iodinating species. researchgate.netnih.gov A notable catalytic system for iodination employs diphenyl diselenide ((PhSe)₂) under acidic conditions. nih.gov

Reaction Conditions: Key reaction conditions include the choice of base, solvent, and temperature.

Base: A base is almost always required for the N-arylation step to deprotonate the pyrazole N-H. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. acs.org The strength of the base can influence the reaction rate, with more acidic N-H bonds (like in pyrazole) often favoring milder bases like K₂CO₃. acs.org

Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Toluene and dimethylformamide (DMF) are common choices for N-arylation reactions. acs.org In some cases, using an excess of a liquid aryl halide can serve as both a reactant and the solvent. acs.org

Temperature: Ullmann-type N-arylation reactions traditionally required harsh conditions and high temperatures. However, modern catalytic systems, particularly those using ligands, can often proceed at lower temperatures, for example, at 80 °C. organic-chemistry.orgacs.org

The following table summarizes the impact of different catalysts and conditions on the key synthetic steps.

| Reaction Step | Catalyst/Promoter | Typical Conditions | Effect on Selectivity and Yield | Reference |

| Iodination | ICl / Li₂CO₃ | Dichloromethane (B109758), Room Temp. | High selectivity for the 4-iodo position; Li₂CO₃ neutralizes HCl and improves yield. | organic-chemistry.org |

| Iodination | I₂ / CAN | Acetonitrile, 0 °C to RT | Highly regioselective for C4-iodination. | researchgate.net |

| Iodination | KIO₃ / (PhSe)₂ | Acidic conditions, Heat | Provides an efficient method for C4-iodination of pyrazoles generated in situ. | researchgate.netnih.gov |

| N-Arylation | CuI / Diamine Ligand | Toluene, K₂CO₃, 80-110 °C | Excellent yields. Ligand choice is critical for directing regioselectivity in unsymmetrical pyrazoles. | acs.orgnih.gov |

| N-Arylation | Cu₂O | Ligand-free, Heat | Effective for coupling with phenyl boronic acid, offering a ligandless alternative. | researchgate.net |

| N-Arylation | Cu(OAc)₂ | Ligand-free, Heat | A simple, ligand-free system that works for a variety of nitrogen heterocycles and aryl iodides. | researchgate.net |

Theoretical Mechanistic Pathways: Computational Prediction and Experimental Validation

In modern organic chemistry, computational studies, particularly using Density Functional Theory (DFT), have become invaluable for predicting reaction mechanisms and understanding the factors that control reactivity and selectivity.

For transformations involving pyrazole derivatives, DFT calculations can model the energy profiles of different potential reaction pathways. For example, in copper-catalyzed N-arylation, computational models can help distinguish between different proposed mechanisms, such as those involving copper(I)/copper(III) catalytic cycles versus alternative pathways. DFT calculations have been used to investigate arylation reactions, revealing how steric and electronic forces guide regioselectivity. nih.gov

Experimental studies have validated these theoretical predictions. For instance, the computationally predicted preference for N-arylation at the less-hindered nitrogen of an unsymmetrical pyrazole under standard copper-catalyzed conditions is consistently observed in laboratory experiments. acs.orgnih.gov Furthermore, the groundbreaking experimental discovery that changing the ligand on the copper catalyst can invert this selectivity to favor the more-hindered nitrogen was also supported by mechanistic studies, which revealed how chelation between the new ligand, the copper catalyst, and a substrate's functional group could alter the tautomeric equilibrium of the pyrazole-metal complex, thereby redirecting the site of arylation. nih.gov

In a related context, DFT calculations performed on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline helped to confirm experimental IR spectroscopy assignments and to calculate the Gibbs free energy and enthalpy of reaction, indicating which of two potential synthetic pathways was more favorable. mdpi.com Such studies demonstrate the powerful synergy between computational prediction and experimental validation. By calculating the energies of transition states and intermediates, chemists can gain a deeper understanding of why certain catalysts and conditions favor specific products, enabling the rational design of more efficient and selective synthetic routes. mdpi.comnih.gov

Theoretical and Computational Studies on 4 4 Iodo 1h Pyrazol 1 Yl Aniline and Its Analogs

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potentials)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of pyrazole-based compounds. asianpubs.orgnih.gov For analogs of 4-(4-iodo-1H-pyrazol-1-yl)aniline, these calculations provide a detailed picture of the molecule's reactivity and stability.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔEgap) is a key indicator of molecular stability and reactivity. nih.govasianpubs.org

In studies of similar pyrazole (B372694) derivatives, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO is distributed across the pyrazole ring and its substituents. The introduction of different substituents can modulate the HOMO-LUMO gap. For instance, in a series of pyrazole derivatives, the calculated energy gap was found to be around 4 eV, indicating good reactivity and stability. asianpubs.org For N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level are used to investigate Frontier Molecular Orbital (FMO) analysis and predict their reactivity. asianpubs.org

Table 1: Representative Frontier Orbital Energies for Pyrazole Analogs

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Phenyl-dihydro-pyrazolyl-morpholine asianpubs.org | -5.7 | -1.7 | 4.0 | B3LYP/6-311G(d,p) |

| Nitrophenyl-dihydro-pyrazol-methanones nih.gov | -6.5 to -7.0 | -2.8 to -3.4 | ~3.5 - 4.2 | B3LYP/6-31G(d,p) |

This table presents typical values from studies on analogous structures to illustrate the expected electronic properties.

Electrostatic Potentials: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrazole-aniline structures, the nitrogen atoms of the pyrazole ring and the amino group of the aniline are typically regions of negative potential (nucleophilic sites), making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atoms of the amino group are regions of positive potential (electrophilic sites). nih.govasianpubs.org The iodine atom in this compound would also influence the electrostatic potential map, creating a region of positive potential (a sigma-hole) that can participate in halogen bonding.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Polymorphism)

The three-dimensional structure and intermolecular interactions of this compound are critical for its solid-state properties and biological activity.

Conformational Analysis: The key flexible bond in this molecule is the C-N bond connecting the aniline and pyrazole rings. The rotational barrier around this bond determines the relative orientation of the two rings. Computational studies on analogous bi-aryl systems show that the planar conformation is often the most stable, but steric hindrance from substituents can lead to a twisted, non-planar ground state. The dihedral angle between the pyrazole and aniline rings is a key conformational parameter.

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in this system. The amino group (-NH₂) on the aniline ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom on the pyrazole ring is an effective hydrogen bond acceptor. nih.gov In the solid state, these interactions can lead to the formation of extensive networks, such as chains or dimers. mdpi.commdpi.com

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in pyrazole derivatives. mdpi.com For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was found to crystallize in two distinct polymorphic forms (monoclinic P2₁/n and C2/c). mdpi.com These polymorphs exhibited different arrangements of intermolecular N-H···N hydrogen bonds, leading to different packing patterns (dimers vs. chains). mdpi.comresearchgate.net Given the potential for varied hydrogen bonding, it is plausible that this compound could also exhibit polymorphism.

Molecular Dynamics Simulations: Dynamic Behavior and Solvent Effects Relevant to Chemical Reactivity

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational stability, solvent effects, and interactions with biological targets.

For pyrazole derivatives designed as enzyme inhibitors, MD simulations are crucial for understanding the stability of the ligand-protein complex. chemmethod.com A study on ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors used MD simulations to investigate the stability of the docked compound in the enzyme's active site. chemmethod.com The simulation showed that the ligand remained stably bound within the binding pocket, with minimal conformational changes (less than 2 Å root-mean-square deviation), confirming a stable binding mode. chemmethod.com

Solvent effects are also critical to chemical reactivity and can be modeled using MD. The interaction of the aniline and pyrazole moieties with solvent molecules can influence reaction rates and conformational preferences. Studies on aniline derivatives have shown that solvents significantly influence the vibrational frequencies of the amino group, indicating strong solvent-solute interactions. nih.gov MD simulations can model these explicit solvent interactions, providing a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations.

Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds.

IR and NMR Spectroscopy: DFT calculations can accurately predict vibrational frequencies (IR) and chemical shifts (NMR). For an analog, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations (MN15L/def2-TZVP level) were used to assign the experimental IR peaks. mdpi.com The calculated N-H bond stretches (3291 cm⁻¹ and 3533 cm⁻¹) and aromatic ring vibrations (1628 cm⁻¹ to 1639 cm⁻¹) corresponded well with the experimental data. mdpi.com

Similarly, for the 4-halopyrazole series, DFT calculations predicted the ¹H NMR chemical shifts. mdpi.com The calculations correctly showed a downfield shift for the N-H proton as the halogen's electronegativity decreased (from F to I). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for accurate NMR predictions in pyrazole and morpholine-containing analogs. asianpubs.orgresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Analogous Compounds

| Spectroscopy | Feature | Experimental Value | Calculated Value | Compound/Method |

|---|---|---|---|---|

| IR | Aniline N-H stretch | 3328, 3448 cm⁻¹ | 3291, 3533 cm⁻¹ | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline / MN15L mdpi.com |

| ¹H NMR | 4-Iodo-1H-pyrazole N-H | 11.75 ppm | 10.00 ppm | 4-Iodo-1H-pyrazole / mp2/cc-pVTZ mdpi.com |

| ¹H NMR | 4-Iodo-1H-pyrazole H³,⁵ | ~7.7 ppm | 7.64 ppm | 4-Iodo-1H-pyrazole / mp2/cc-pVTZ mdpi.com |

| UV-Vis | λmax | 300 nm | - | 4-(4-(...)-1H-pyrazol-3-yl)phenyl)morpholine asianpubs.org |

This table compiles data from related molecules to show the typical accuracy of computational predictions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis spectra. asianpubs.org For a pyrazole derivative, TD-DFT calculations helped to establish the electronic transitions responsible for the observed absorption maxima. asianpubs.org Such calculations for this compound would likely predict transitions involving the π-systems of the aniline and pyrazole rings.

Structure-Activity Relationship (SAR) Modeling: Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a cornerstone of structure-based drug design and is frequently applied to pyrazole derivatives to explore their potential as inhibitors of various protein targets, such as kinases and other enzymes. nih.govresearchgate.netijpbs.com

Docking studies on various pyrazole-aniline analogs have consistently identified key interaction patterns that are crucial for binding affinity. A pharmacophore for this class of compounds typically includes:

Hydrogen Bond Donors: The N-H group of the aniline moiety is a primary hydrogen bond donor. chemmethod.com

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors. nih.govijpbs.com

Aromatic/Hydrophobic Regions: The phenyl and pyrazole rings provide surfaces for hydrophobic and π-stacking interactions (e.g., π-π stacked, π-π T-shaped, and π-alkyl) with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. chemmethod.com

Halogen Bond Donor: The iodine atom on the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid side chains.

In the design of DPP-IV inhibitors, ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives were docked, revealing that hydrogen bonds with residues like Glu206, Ser630, and Arg358, along with hydrophobic interactions with Phe357 and Tyr666, were critical for binding. chemmethod.com

Molecular docking simulations predict the specific amino acid residues that a ligand interacts with inside a protein's active site. For pyrazole derivatives, these interactions are key to their biological activity, for example, as kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): In a study of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as CDK2 inhibitors, docking simulations showed that the lead compound fits into the ATP binding site, forming hydrogen bonds and π-cation interactions that are crucial for its inhibitory activity. researchgate.netnih.gov

VEGFR-2, Aurora A, and CDK2: Docking of 1H-pyrazole derivatives against multiple protein kinases showed that the ligands docked deeply within the binding pockets, forming key hydrogen bonds. nih.gov The docking scores (binding energies) ranged from -8.5 to -10.35 kcal/mol, indicating strong potential for inhibition. nih.gov

DPP-IV: For aniline-pyrazole derivatives targeting DPP-IV, docking scores were as low as -9.6 kcal/mol. chemmethod.comchemmethod.com The interactions involved a mix of conventional hydrogen bonds, halogen bonds, electrostatic interactions (with residues like Glu206 and Arg125), and hydrophobic interactions. chemmethod.com

Table 3: Predicted Interactions of Pyrazole Analogs with Biological Targets from Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DPP-IV | Arg358, Ser630, Tyr666, Glu206, Phe357 | H-bond, Halogen bond, Hydrophobic (π-π), Electrostatic | chemmethod.com |

| CDK2 | (Not specified) | H-bond, π-cation | researchgate.netnih.gov |

| VEGFR-2 | (Not specified) | H-bond | nih.gov |

| Carbonic Anhydrases | GLU 37, THR 177, LYS 159 | H-bond | ijpbs.com |

This table summarizes key interactions identified in molecular docking studies of analogous compounds.

These computational models provide a rational basis for the structure-activity relationships observed in pyrazole-based compounds and guide the synthesis of more potent and selective molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Iodo 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and purity assessment of 4-(4-iodo-1H-pyrazol-1-yl)aniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons on the pyrazole (B372694) and aniline (B41778) rings exhibit characteristic chemical shifts and coupling patterns. The protons on the pyrazole ring, typically found in the aromatic region of the spectrum, show distinct signals. For instance, in related pyrazole compounds, the N-H proton resonance can be observed at a downfield shift, which is influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.com The protons on the aniline ring also appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the substitution pattern and the electronic effects of the amino and iodo-pyrazolyl groups.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon atoms of the pyrazole and aniline rings resonate at characteristic frequencies, allowing for their definitive assignment. The carbon atom attached to the iodine (C-I) in the pyrazole ring will show a chemical shift influenced by the heavy atom effect of iodine.

Quantitative ¹H NMR (qHNMR) serves as a powerful method for determining the purity of this compound. nih.govnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be accurately determined. This method is often considered orthogonal to chromatographic techniques like HPLC and provides a direct measure of the molar concentration of the analyte. nih.govnih.gov The precision of qHNMR allows for the detection and quantification of impurities, even at low levels. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Core Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole Ring Protons | 7.5 - 8.5 | 100 - 140 |

| Aniline Ring Protons | 6.5 - 7.5 | 115 - 150 |

| Amino Group Protons | 3.5 - 4.5 | N/A |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint and enabling the identification of key functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both aniline and pyrazole) will give rise to bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aryl amine is expected around 1250-1360 cm⁻¹. The C-I stretching vibration, due to the heavy iodine atom, will appear at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis. For instance, in related pyrazole structures, the N-H stretching frequency is sensitive to hydrogen bonding. mdpi.com

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational modes can be achieved, confirming the presence of all the expected functional groups and providing insights into the molecular structure. mdpi.com

Table 2: Key IR and Raman Vibrational Frequencies and their Assignments

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300-3500 | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 | >3000 |

| C=C (Aromatic) | Stretching | 1400-1600 | 1400-1600 |

| C-N (Aryl Amine) | Stretching | 1250-1360 | 1250-1360 |

| C-I | Stretching | <600 | <600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The expected monoisotopic mass of this compound is 298.9814 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques used for this type of molecule. Under mass spectrometric conditions, the molecule will fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Common fragmentation pathways could involve the cleavage of the bond between the aniline and pyrazole rings, the loss of the iodine atom, or the fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net For instance, the base peak in the mass spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, corresponds to a specific fragment, providing insight into its stability. mdpi.com

Table 3: Expected Mass Spectrometric Data

| Parameter | Value |

| Molecular Formula | C₉H₇IN₄ |

| Monoisotopic Mass | 298.9814 g/mol |

| Major Fragment Ions (Hypothetical) | m/z |

| [M - I]⁺ | 172 |

| [C₆H₆N]⁺ (Aniline fragment) | 92 |

| [C₃H₂IN₂]⁺ (Iodo-pyrazole fragment) | 193 |

Note: The fragmentation pattern is hypothetical and would need to be confirmed by experimental data.

X-ray Crystallography: Solid-State Structure, Conformation, and Intermolecular Packing, Including Polymorphism

Furthermore, X-ray crystallography is crucial for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can have distinct physical properties. The crystal structure of 4-iodo-1H-pyrazole has been reported, revealing a catemeric H-bonded network. mdpi.comresearchgate.net This provides a basis for understanding the potential solid-state structure of the aniline derivative.

Table 4: Representative Crystallographic Parameters for a Related Pyrazole Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| Supramolecular Motif | Catemeric H-bonded network |

| N···N distance (Å) | Indistinguishable from related fluoro analog |

Source: Data for 4-iodo-1H-pyrazole. mdpi.com

Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy, Quantum Yield, and Solvatochromism Studies

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum will reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals (e.g., π → π* and n → π* transitions). The extended conjugation between the aniline and pyrazole rings is expected to result in absorption bands in the UV or near-visible region. researchgate.net

Fluorescence spectroscopy provides information about the emission of light from the excited state of the molecule. The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters that characterize the emissive properties of the compound.

Solvatochromism studies, which involve measuring the UV-Vis absorption and fluorescence spectra in a series of solvents with varying polarities, can provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. A bathochromic (red) or hypsochromic (blue) shift in the absorption or emission maximum with increasing solvent polarity can indicate the nature of the excited state. researchgate.net

Table 5: Hypothetical Photophysical Data

| Parameter | Value |

| Absorption Maximum (λabs) | ~250-350 nm |

| Emission Maximum (λem) | ~350-450 nm |

| Stokes Shift | Difference between λem and λabs |

| Quantum Yield (ΦF) | To be determined experimentally |

Note: These values are estimates and require experimental verification.

Application of 4 4 Iodo 1h Pyrazol 1 Yl Aniline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of the aniline (B41778) and iodopyrazole moieties enables the construction of intricate molecular architectures. The amino group of the aniline can be readily functionalized, while the iodo-substituent on the pyrazole (B372694) ring provides a handle for various cross-coupling reactions. This dual reactivity is instrumental in the synthesis of complex heterocyclic systems.

Construction of Pyrazole-Fused Scaffolds and Bicyclic Heterocycles

The strategic positioning of reactive sites in 4-(4-iodo-1H-pyrazol-1-yl)aniline facilitates the synthesis of pyrazole-fused scaffolds and bicyclic heterocycles. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Synthetic strategies often involve intramolecular cyclization reactions, where the aniline and pyrazole rings are stitched together to form a more complex, rigid framework. For instance, derivatives of this compound can be utilized in multi-step synthetic sequences to generate novel heterocyclic systems with potential therapeutic applications. afinitica.com

Synthesis of Compounds with Specific Pharmacological Research Interests (e.g., Kinase Inhibitors, Anticancer Agents)

A significant application of this compound lies in the development of pharmacologically active agents, particularly kinase inhibitors and anticancer compounds. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. nih.gov The aniline portion of the molecule can be modified to interact with the hinge region of kinase active sites, a common binding motif for this class of drugs. nih.govijcce.ac.ir

Researchers have successfully synthesized various derivatives with potent biological activities. For example, by coupling different moieties to the aniline nitrogen and substituting the iodo group through cross-coupling reactions, libraries of compounds can be generated and screened for their inhibitory effects on specific kinases or their cytotoxic activity against cancer cell lines. nih.govnih.gov The pyrazole-aniline core provides a robust platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitory potency and selectivity. nih.govmdpi.com

Table 1: Examples of Pharmacologically Active Compounds Derived from Pyrazole Scaffolds

| Compound Class | Therapeutic Target | Research Findings |

| Pyrazolo[3,4-d]pyrimidines | EGFR Tyrosine Kinase | Derivatives have shown potent anti-proliferative activities against cancer cell lines by targeting both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cyclin-Dependent Kinase 2 (CDK2) | Novel derivatives exhibit potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Certain derivatives have demonstrated significant in vitro inhibitory activity against CDK2/cyclin E and antiproliferative activity against cancer cell lines. nih.gov |

Development of Advanced Ligands in Coordination and Organometallic Chemistry

The nitrogen atoms of the pyrazole ring in this compound and its derivatives make them excellent ligands for a variety of metal ions. researchgate.netresearchgate.net This has led to their use in the development of advanced ligands for coordination and organometallic chemistry.

Design of Metal Complexes with Tunable Electronic and Steric Properties

By modifying the substituents on both the aniline and pyrazole rings, the electronic and steric properties of the resulting ligands can be precisely controlled. mdpi.com This "tuna-bility" allows for the design of metal complexes with specific geometries, coordination numbers, and reactivity. The aniline group can be further functionalized to introduce additional coordinating atoms, leading to the formation of polydentate ligands capable of forming stable complexes with a wide range of transition metals. researchgate.net

Applications in Catalysis Research

The metal complexes derived from this compound-based ligands have found applications in catalysis. The ability to fine-tune the ligand's properties allows for the optimization of the catalytic activity and selectivity of the metal center for various organic transformations. While specific catalytic applications using ligands directly derived from this compound are an emerging area of research, the broader class of pyrazole-containing ligands has shown promise in various catalytic reactions. frontiersin.org

Role in the Synthesis of Materials with Specialized Electronic or Optical Properties

The extended π-system of the pyrazole and aniline rings, coupled with the potential for further conjugation through reactions at the iodo position, makes this compound a valuable building block for the synthesis of organic materials with interesting electronic and optical properties. These materials have potential applications in fields such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the molecular structure allows for the tuning of properties like HOMO/LUMO energy levels, charge carrier mobility, and light absorption/emission characteristics. mdpi.com

Precursors for Optoelectronic Materials (e.g., Semiconducting Applications)

There is no available research data or published studies on the use of this compound in the development of optoelectronic or semiconducting materials. Consequently, no data tables on its electronic properties, performance in devices, or comparative studies with other materials can be provided.

In Vitro Biological Activity Profiling and Molecular Target Elucidation Excluding Human Clinical Data

Cell-Based Assays: Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The evaluation of pyrazole (B372694) derivatives in cell-based assays has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents.

Numerous studies have quantified the cytotoxic effects of pyrazole derivatives through the determination of their half-maximal inhibitory concentration (IC50) values. For instance, a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of different cancer cell lines nih.gov. Similarly, other pyrazole derivatives have shown significant activity against human cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 and MDA-MB-231 (breast cancer), and A-549 (lung cancer) nih.gov.

The following table summarizes the IC50 values for selected pyrazole analogs against various cancer cell lines, illustrating the potent anticancer activity within this class of compounds.

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

| Pyrazole Derivative 1 | A549 (Lung) | 14.79 ± 0.93 |

| Pyrazole Derivative 1 | HepG2 (Liver) | 14.89 ± 0.99 |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 11.46 ± 0.57 |

| Pyrazole Derivative 1 | DU145 (Prostate) | 19.01 ± 0.31 |

| Pyrazole Derivative 2 | A549 (Lung) | 0.34 |

| Pyrazole-Thiazole Hybrid | A549 (Lung) | 1.51 |

| Pyrazole-Thiazole Hybrid | MDA-MB-231 (Breast) | 2.83 |

Note: The data presented is for structurally related pyrazole compounds and not specifically for 4-(4-iodo-1H-pyrazol-1-yl)aniline, for which direct IC50 data is not available in the reviewed literature.

A critical aspect of anticancer drug development is the assessment of a compound's selectivity towards cancer cells over normal, healthy cells. A study on novel quinazoline derivatives, a class of compounds that can share pharmacophoric features with pyrazoles, showed that while they exhibited significant inhibition of the growth of A431 human carcinoma cells, they did not indicate significant cytotoxicity against HU02 foreskin fibroblast cell line, suggesting a degree of selectivity . Similarly, a potent pyrazole derivative, PTA-1, was identified in a screening for compounds that are less cytotoxic to non-cancerous cells nih.gov. This selectivity is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects.

Antimicrobial and Antiparasitic Activity Assessments in Model Systems

Beyond anticancer applications, pyrazole derivatives have been investigated for their efficacy against microbial and parasitic pathogens.

A series of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have been synthesized and demonstrated potent growth inhibitory activity against Gram-positive bacteria nih.gov. Specifically, aniline-derived pyrazoles have been identified as growth inhibitors of Staphylococcus aureus nih.gov. Some pyrazole-thiazole hybrids have also shown moderate activity against Salmonella typhi and Salmonella paratyphi nih.gov.

In the realm of antiparasitic activity, pyrazole derivatives have shown promise. For example, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides displayed an active profile against Leishmania infantum and Leishmania amazonensis mdpi.com. The activity of two of these compounds against L. infantum was comparable to the standard drug pentamidine but with lower cytotoxicity mdpi.com. Another study identified a fluorophenyl-substituted pyrimido[1,2-a]benzimidazole as a potent new antiparasitic compound against Leishmania major nih.gov.

Enzyme Inhibition Studies: Biochemical Characterization of Target Interactions (e.g., Kinases, DPPIV)

The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with a variety of enzymes.

Kinase Inhibition: Pyrazole derivatives have been extensively studied as kinase inhibitors, which are crucial targets in cancer therapy. They have been shown to inhibit a range of kinases, including BCR-ABL kinase, which is implicated in chronic myeloid leukemia, and calcium-dependent protein kinases essential for the life cycle of parasites like Plasmodium falciparum nih.gov. For instance, N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable and potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases nih.gov.

DPPIV Inhibition: Dipeptidyl peptidase-4 (DPP-IV) is a well-established target for the treatment of type 2 diabetes. The inhibition of DPP-IV prevents the inactivation of incretin hormones, leading to improved glucose control nih.gov. Research has explored pyrazole-containing compounds as DPP-IV inhibitors. For example, thiosemicarbazone derivatives featuring a pyrazole ring have been investigated for their DPP-IV inhibitory activity mdpi.com.

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Understanding the cellular mechanisms through which pyrazole derivatives exert their cytotoxic effects is fundamental to their development as therapeutic agents.

Apoptosis Induction: Several studies have demonstrated that pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were found to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells nih.gov. The induction of apoptosis is a hallmark of many effective anticancer drugs, and the ability of pyrazole compounds to trigger this process makes them promising candidates for further investigation. Some 4-thiazolidinone derivatives, which can be structurally related to pyrazole-based compounds, have also been shown to induce apoptosis in a wide range of cancer cell lines mdpi.com.

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives have been shown to cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation. A study on a ciprofloxacin derivative demonstrated an anti-proliferative effect on HCT 116 and A549 cancer cells by causing cell cycle arrest at the G2/M phase nih.gov. Similarly, certain benzimidazole derivatives have been shown to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines mdpi.com. One potent podophyllotoxin derivative was found to induce cell cycle arrest in the G2/M phase in HeLa cells, which was accompanied by apoptosis nih.gov.

Future Research Directions and Translational Potential Academic Perspective

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. Future research should prioritize the exploration of novel synthetic routes for 4-(4-iodo-1H-pyrazol-1-yl)aniline and its derivatives that align with the principles of green chemistry.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. A promising direction is the development of greener iodination techniques for the pyrazole (B372694) core. For instance, methods using catalytic amounts of iodine with an in-situ oxidant like hydrogen peroxide in aqueous media could be explored. Such systems are highly attractive as they produce water as the only byproduct, significantly reducing the environmental impact. researchgate.net Metal- and base-free iodination procedures represent another key area of investigation, offering advantages in terms of cost, toxicity, and ease of product purification. researchgate.net

Furthermore, the synthesis of pyrazole-containing scaffolds can benefit from green chemistry principles such as the use of microwave or ultrasonic radiation, which can accelerate reaction rates and reduce energy consumption. mdpi.com The use of environmentally friendly solvents, or even solvent-free conditions, is another critical aspect to be investigated for the synthesis of pyrazolo[3,4-d]pyrimidines, a related class of compounds. nih.gov These approaches, if successfully applied to this compound, would not only make its production more sustainable but also more cost-effective for large-scale applications.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Synthetic Routes | Potential Green Chemistry Approaches |

|---|---|---|

| Reagents | Stoichiometric amounts of potentially hazardous reagents | Catalytic systems (e.g., I2/H2O2), metal-free reagents researchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions mdpi.comnih.gov |

| Energy Input | Prolonged heating under reflux | Microwave or ultrasonic irradiation mdpi.com |

| Byproducts | Potentially toxic waste streams | Benign byproducts such as water researchgate.net |

| Efficiency | Multi-step, potentially lower overall yield | Fewer steps, potentially higher atom economy and yield |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new chemical entities with optimized properties. Future research on this compound should leverage these techniques to design derivatives with enhanced biological activity, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of aniline-pyrazole derivatives with their biological activity. nih.govmdpi.com By analyzing a dataset of synthesized compounds, these models can identify key molecular descriptors that influence potency, helping to guide the design of new, more effective molecules. mdpi.com

Molecular docking simulations can provide insights into the binding interactions of this compound derivatives with specific biological targets. nih.govuran.ua These simulations can help to predict the binding affinity and orientation of a ligand within the active site of a protein, facilitating the design of compounds with improved target engagement. nih.govasianpubs.org For example, docking studies have been used to understand the binding of pyrazole derivatives to enzymes like cyclin-dependent kinase 2 (CDK2) and to guide the design of inhibitors. nih.gov

Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties and reactivity of the this compound scaffold. mdpi.com This information is valuable for predicting the molecule's stability, reactivity, and potential metabolic fate. asianpubs.org

Investigation of New Biological Targets and Mechanisms of Action

While the aniline-pyrazole scaffold is known to be a component of various biologically active compounds, the full therapeutic potential of this compound remains to be explored. Future research should focus on identifying and validating new biological targets and elucidating the underlying mechanisms of action.

The pyrazole core is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets, including:

Kinases: Such as cyclin-dependent kinase 2 (CDK2) and BRAF kinase, which are important targets in cancer therapy. nih.govnih.gov

Receptors: Including the P2X(7) receptor and the muscarinic acetylcholine receptor M4, which are involved in inflammation and neurological disorders, respectively. nih.govresearchgate.net

Enzymes: Such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov

High-throughput screening of this compound and its derivatives against diverse panels of biological targets could uncover novel activities. Subsequent target validation and mechanism-of-action studies would then be crucial to understand how these compounds exert their biological effects. The presence of the iodine atom also opens up the possibility for its use as a radiofluorinated probe for positron emission tomography (PET) imaging, which could aid in visualizing and quantifying biological targets in vivo. nih.gov

Development of Structure-Activity Relationship Hypotheses for Next-Generation Compounds

A systematic exploration of the Structure-Activity Relationships (SAR) of this compound is essential for the development of next-generation compounds with improved therapeutic profiles. This involves synthesizing and testing a series of analogues to understand how modifications to different parts of the molecule affect its biological activity.

Key areas for SAR exploration include:

Substitution on the aniline (B41778) ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the aniline ring can modulate the compound's electronic properties, lipophilicity, and steric profile, which can in turn influence its biological activity and pharmacokinetic properties.

Modification of the pyrazole ring: While the 4-iodo substituent is a key feature, exploring other halogens or functional groups at this position could lead to compounds with different activities. Additionally, substitution at other positions on the pyrazole ring could be investigated.

Bioisosteric replacement: Replacing the pyrazole or aniline moieties with other heterocyclic or aromatic systems could lead to the discovery of novel scaffolds with improved properties.

The insights gained from these SAR studies will be instrumental in formulating hypotheses that can guide the rational design of more potent, selective, and drug-like compounds. researchgate.netnih.gov

Integration into Multi-component Reaction Systems and Flow Chemistry

Modern synthetic chemistry is increasingly moving towards more efficient and automated processes. The integration of this compound or its precursors into multi-component reaction (MCR) systems and flow chemistry setups represents a significant area for future research.

MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov The aniline and pyrazole moieties of the target compound are well-suited for participation in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate diverse libraries of complex molecules for biological screening. mdpi.combeilstein-journals.org The pyrazole scaffold itself has been successfully synthesized using MCRs. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous benefits, including improved safety, scalability, and product consistency. mdpi.com Developing flow chemistry processes for the synthesis of this compound or its derivatives could enable more efficient and controlled production. mdpi.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Table 2: Potential Advanced Synthetic Methodologies

| Methodology | Description | Potential Advantages for this compound Chemistry |

|---|---|---|

| Multi-component Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. nih.gov | Rapid generation of diverse chemical libraries for SAR studies; increased synthetic efficiency. nih.govbeilstein-journals.org |

| Flow Chemistry | Reactions are performed in a continuous stream within a reactor. mdpi.com | Enhanced safety, scalability, and reproducibility; potential for automation and high-throughput synthesis. mdpi.com |

Q & A

Q. Table 1: Key Reaction Parameters

Advanced: How can computational methods aid in predicting the reactivity and stability of derivatives?

Methodological Answer:

Density functional theory (DFT) using functionals like MN15L and basis sets (e.g., def2-TZVP) calculates energetics for iodopyrazole-aniline conformers. For example:

- Reactivity : Predict regioselectivity in electrophilic substitutions by analyzing electron density maps.

- Stability : Compare polymorph energetics (e.g., two distinct crystal forms observed in tris-pyrazole analogs) .

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio models propose feasible routes by mining reaction databases .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies pyrazole ring protons (δ 7.5–8.5 ppm) and aniline NH₂ (δ 5.0–6.0 ppm). ¹H-¹⁵N HMBC confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 316.02 for C₉H₇IN₃).

- X-Ray Diffraction : SHELXL refines crystal structures, resolving iodine’s heavy-atom effects .

Q. Table 2: Spectroscopic Signatures

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | Pyrazole H (δ 8.2 ppm), NH₂ (δ 5.5) | |

| IR | N-H stretch (~3400 cm⁻¹) | |

| X-Ray | I–C bond length (~2.09 Å) |

Advanced: How do SHELXL refinements resolve structural ambiguities in iodinated analogs?

Methodological Answer:

SHELXL handles heavy atoms (iodine) via:

- Anisotropic Displacement Parameters : Modeling thermal motion to reduce noise in electron density maps.

- Twinned Data Refinement : Resolving overlapping peaks in polymorphic crystals (e.g., two distinct forms in tris-pyrazole derivatives) .

- Hirshfeld Surface Analysis : Quantifying intermolecular interactions (e.g., I···N contacts) .

Data Contradiction: Addressing discrepancies in synthetic yields or spectral data

Methodological Answer:

- Yield Variations : Compare solvent polarity (e.g., DMSO vs. DMF) and catalyst loading. For example, NaBH₄/I₂ in MeOH gives higher reductive amination yields than other reductants .

- Spectral Discrepancies : Use deuterated solvents to eliminate exchange broadening in NMR. Cross-validate with X-ray data to confirm regiochemistry .

Mechanism: Proposed reaction mechanisms in cross-coupling applications

Methodological Answer:

The iodine substituent participates in:

- Ullmann Coupling : CuI-mediated aryl-aryl bond formation, with a proposed oxidative addition/reductive elimination cycle.

- Buchwald-Hartwig Amination : Pd/XPhos catalyzes C–N bond formation, leveraging iodine’s leaving-group ability. Kinetic studies (e.g., Eyring plots) determine rate-limiting steps .

Applications: Hypothesized biological targets based on structural analogs

Methodological Answer:

- Kinase Inhibition : Pyrazole-aniline scaffolds target ATP-binding pockets (e.g., JAK2 inhibitors). Docking studies using analogs (e.g., 2-(1-propylpyrazol-4-yl)aniline) suggest similar binding modes .

- Antimicrobial Activity : Iodine’s electronegativity may enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.